N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
Description
This compound belongs to the 1,3,4-thiadiazole derivatives, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, it features a 1,3,4-thiadiazole core substituted with a sulfur-linked acetamide group bearing a 4-bromophenylamino moiety and a 2-chloro-6-fluorobenzamide substituent. Characterization typically involves NMR, MS, and elemental analysis .
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN4O2S2/c18-9-4-6-10(7-5-9)21-13(25)8-27-17-24-23-16(28-17)22-15(26)14-11(19)2-1-3-12(14)20/h1-7H,8H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIBVPBWIIZFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiadiazole ring, a chloro-fluorobenzamide moiety, and a thioether group. The molecular formula is , with a molecular weight of approximately 368.68 g/mol. Its structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to our compound have demonstrated promising in vitro activity against various cancer cell lines. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.
Case Study: Anticancer Activity Evaluation
A study evaluated several thiadiazole derivatives for their anticancer properties. The results indicated that compounds with substitutions at the 5-position of the thiadiazole ring exhibited enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values comparable to standard chemotherapeutics like Cisplatin .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties . Various derivatives have been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | Reference Compound | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | Moderate |
| Escherichia coli | 64 | Streptomycin | Moderate |
| Candida albicans | 42 | Fluconazole | Significant |
| Aspergillus niger | 32 | Itraconazole | Significant |
The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies suggest that modifications at specific positions on the thiadiazole ring can significantly alter its biological activity:
- Substituents at Position 5 : Enhancements in anticancer activity have been noted with electron-withdrawing groups.
- Thioether Modifications : Variations in the thioether group can influence both antimicrobial and anticancer activities.
- Chloro and Fluoro Substitutions : These groups improve lipophilicity and cellular uptake, enhancing overall efficacy .
Scientific Research Applications
The compound features a complex structure that includes a thiadiazole ring, which is known for its biological activity. The presence of the bromophenyl group and the chloro-fluorobenzamide moiety enhances its potential as a therapeutic agent.
Case Studies
- Cytotoxic Properties : A review of various thiadiazole derivatives indicated that compounds similar to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide exhibited IC50 values ranging from 0.079 to 8.284 µM against different cancer cell lines, showcasing their potential as effective anticancer agents .
- Selectivity for Cancer Cells : In vitro studies have shown that these compounds selectively target cancer cells while sparing normal cells. For instance, derivatives were tested on MCF-7 (breast cancer) and MDA-MB-231 cell lines, demonstrating significant inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutics like cisplatin .
Summary of Anticancer Activity
Antimicrobial Properties
The compound also exhibits promising antimicrobial activities against various pathogens. Studies have shown that derivatives containing the thiadiazole moiety can effectively combat bacterial and fungal infections.
Case Studies
- Antibacterial Activity : Research indicates that certain thiadiazole derivatives demonstrate moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Fungal Activity : Compounds similar to this compound also show antifungal properties against strains such as Aspergillus niger, indicating their potential use in treating fungal infections .
Summary of Antimicrobial Activity
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The target compound requires further pharmacokinetic and toxicity profiling.
Q & A
Q. How to address discrepancies in computational vs. experimental solubility/stability data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
